Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-
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Overview
Description
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- is a complex organic compound with significant potential in various scientific fields This compound features a benzamide core linked to a pyrimidine ring, which is further substituted with an amino group, a methoxyphenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, which is then functionalized with the necessary substituents. Key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the amino group, methoxyphenyl group, and methyl group through nucleophilic substitution reactions.
Coupling with Benzamide: The final step involves coupling the functionalized pyrimidine ring with benzamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, RNH2) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives.
Scientific Research Applications
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog with a benzamide core but lacking the additional functional groups present in the target compound.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents, such as 5-fluorouracil or cytosine.
Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group, such as anisole or methoxybenzene.
Uniqueness
The uniqueness of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
CAS No. |
176378-81-7 |
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Molecular Formula |
C27H34N4O5 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[6-amino-1-(4-methoxyphenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide |
InChI |
InChI=1S/C27H34N4O5/c1-26(2,3)18-13-15(14-19(21(18)32)27(4,5)6)23(33)29-20-22(28)31(25(35)30(7)24(20)34)16-9-11-17(36-8)12-10-16/h9-14,32H,28H2,1-8H3,(H,29,33) |
InChI Key |
CUFOZVYCUOHGGL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N |
Synonyms |
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-bis(1,1-dimethylethyl)-4-hydroxy- |
Origin of Product |
United States |
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